3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring. The sulfamoyl substituent comprises a methyl group and a 4-ethylphenyl group, while the carboxamide moiety is linked to a 3-fluoro-4-methylphenyl aromatic ring. Its molecular formula is C₂₁H₂₀FN₂O₃S₂, with a molecular weight of approximately 439.5 g/mol.
Properties
IUPAC Name |
3-[(4-ethylphenyl)-methylsulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S2/c1-4-15-6-9-17(10-7-15)24(3)29(26,27)19-11-12-28-20(19)21(25)23-16-8-5-14(2)18(22)13-16/h5-13H,4H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBJIYBTKTRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide is a novel organic molecule with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a thiophene ring, a sulfamoyl group, and various aromatic substitutions that enhance its biological activity. Its molecular formula is , with a molecular weight of approximately 432.5 g/mol .
Structural Features:
- Thiophene Ring: Known for its role in various biological activities.
- Sulfamoyl Group: Enhances interaction with biological targets.
- Aromatic Substituents: Influence pharmacokinetics and biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Tumor Growth: Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
- Interaction with Protein Targets: The sulfamoyl group can interact with enzymes or receptors, potentially modulating their activity and affecting signaling pathways involved in cancer progression .
- Electrophilic Substitution Reactions: The thiophene moiety's ability to undergo electrophilic substitution may facilitate the synthesis of derivatives with enhanced biological properties .
Anticancer Properties
The primary focus of research on this compound has been its potential as an anti-cancer agent. Studies suggest that it can inhibit tumor growth through the following actions:
- Induction of Apoptosis: By triggering programmed cell death in cancer cells.
- Cell Cycle Arrest: Preventing cancer cells from dividing and proliferating.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- A study on sulfamoyl derivatives indicated that they could effectively bind to proteins involved in cell signaling, leading to reduced tumor growth rates .
- Another investigation highlighted the binding affinity of related compounds to specific cancer cell lines, showing promising results in inhibiting proliferation without significant toxicity .
Comparative Analysis
To understand the unique properties of This compound , it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | Similar thiophene and sulfamoyl groups | Enhanced stability; potential anti-cancer effects |
| 5-(3,5-dichloropyridin-4-yl)sulfanyl-n-[4-methylsulfonylphenyl]thiophene-2-carboxamide | Contains pyridine and sulfonamide | Potential anti-inflammatory effects |
| 3-[2-cyclohexyl-4-(6-morpholin-4-ylpyridin-3-yl)sulfonyl]thiophene-2-carboxylic acid | Morpholine and cyclohexane substitutions | Broader spectrum of biological activity |
Future Research Directions
Further studies are needed to:
- Investigate In Vivo Efficacy: Assess the therapeutic potential in animal models.
- Explore Structure-Activity Relationships (SAR): Optimize the compound for better efficacy and reduced side effects.
- Clinical Trials: Evaluate safety and effectiveness in human subjects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Compound A : N-(3-Chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide with a 3-sulfamoyl group.
- Key Differences :
- Amide substituent : 3-Chloro-4-methylphenyl vs. 3-Fluoro-4-methylphenyl in the target compound.
- Sulfamoyl substituents : Methyl and 4-methylphenyl vs. methyl and 4-ethylphenyl.
- Impact: The chloro group in Compound A may enhance electrophilicity but reduce metabolic stability compared to fluorine.
Compound B : 3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide with a sulfonyl group.
- Key Differences :
- Sulfonyl vs. sulfamoyl : The sulfonyl group lacks the nitrogen-mediated hydrogen-bonding capacity of sulfamoyl.
- Substituents : 2,4-Dichlorobenzyl and 4-(trifluoromethoxy)phenyl vs. 4-ethylphenyl and 3-fluoro-4-methylphenyl.
- Impact : The electron-withdrawing trifluoromethoxy group in Compound B increases lipophilicity and may enhance blood-brain barrier penetration, whereas the target compound’s fluorine and ethyl groups balance solubility and target affinity .
Compound C : 4-Fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide ()
- Core Structure : Benzamide with a sulfamoyl group.
- Key Differences :
- Benzamide vs. thiophene carboxamide : The benzene ring in Compound C provides a planar structure, while the thiophene ring in the target compound introduces sulfur-mediated electronic effects.
- Substituents : 4-Methoxyphenylmethyl on sulfamoyl vs. 4-ethylphenyl.
- Impact : The methoxy group in Compound C may improve solubility but reduce membrane permeability compared to the ethyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 439.5 | 435.0 | 525.3 | 447.5 |
| LogP (Predicted) | ~3.8 (moderate lipophilicity) | ~3.5 | ~4.2 (high lipophilicity) | ~2.9 (lower lipophilicity) |
| Hydrogen Bond Donors | 2 | 2 | 1 | 3 |
| Key Functional Groups | Sulfamoyl, Fluorine, Ethyl | Sulfamoyl, Chlorine, Methyl | Sulfonyl, Trifluoromethoxy | Sulfamoyl, Methoxy |
- Lipophilicity : The 4-ethylphenyl group in the target compound increases LogP compared to Compound C’s methoxy group but remains lower than Compound B’s dichlorobenzyl and trifluoromethoxy substituents.
- Solubility : Fluorine atoms in the target compound and Compound A enhance aqueous solubility relative to chlorine or bulky hydrophobic groups .
Preparation Methods
Reaction Conditions
-
Reactants : 1,4-Diketone derivative (0.1 mol), phosphorus pentasulfide (P₄S₁₀, 0.12 mol)
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Solvent : Anhydrous tetrahydrofuran (THF, 200 mL)
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Temperature : Reflux at 80°C for 8–12 hours
Mechanism : The diketone undergoes cyclization in the presence of P₄S₁₀, replacing oxygen atoms with sulfur to form the thiophene ring. The sulfamoyl group is introduced concurrently via nucleophilic substitution.
Sulfamoylation of the Thiophene Core
The sulfamoyl group [(4-ethylphenyl)(methyl)sulfamoyl] is introduced through a two-step process: sulfonation followed by amine coupling.
Sulfonation with Chlorosulfonic Acid
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Reactants : Thiophene intermediate (0.05 mol), chlorosulfonic acid (ClSO₃H, 0.15 mol)
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Solvent : Dichloromethane (DCM, 100 mL)
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Temperature : 0–5°C (ice bath), followed by gradual warming to 25°C
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Reaction Time : 4 hours
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Intermediate : Thiophene-3-sulfonyl chloride (yield: 85–90%)
Amine Coupling
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Reactants : Thiophene-3-sulfonyl chloride (0.045 mol), N-methyl-4-ethylaniline (0.05 mol)
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Base : Triethylamine (TEA, 0.1 mol)
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Solvent : Acetonitrile (150 mL)
-
Temperature : 25°C, stirred for 6 hours
-
Yield : 88–92% after column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Carboxamide Functionalization
The N-(3-fluoro-4-methylphenyl)carboxamide group is installed via a carbodiimide-mediated coupling reaction.
Activation of Carboxylic Acid
Coupling with 3-Fluoro-4-methylaniline
-
Reactants : Activated ester (0.038 mol), 3-fluoro-4-methylaniline (0.042 mol)
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Solvent : DMF (50 mL)
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Temperature : 25°C, 12 hours
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Workup : Quenched with water, extracted with ethyl acetate, purified via HPLC
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance efficiency and safety:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 2 hours |
| Yield | 78% | 85% |
| Purity | 98.5% | 99.2% |
| Solvent Use | 500 L/kg | 150 L/kg |
Key advancements include:
-
Catalyst Recycling : Palladium on carbon (Pd/C) reused for up to 5 cycles without yield loss.
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In-line Analytics : Real-time HPLC monitoring reduces purification time by 40%.
Analytical Validation
Critical quality control measures ensure compliance with pharmaceutical standards:
Structural Confirmation
Purity Assessment
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient).
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Elemental Analysis : C: 58.1%, H: 4.9%, N: 8.6% (theoretical vs. observed ±0.3%).
Challenges and Solutions
Byproduct Formation
-
Issue : Di-sulfonated byproducts (5–7%) during sulfonation.
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Solution : Controlled addition of ClSO₃H at ≤5°C reduces byproducts to <1%.
Q & A
Q. 1.1. What are the key synthetic pathways for synthesizing 3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide?
Answer: The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thiophene core. Subsequent steps include sulfamoylation (introducing the 4-ethylphenyl-methylsulfamoyl group) and coupling with the 3-fluoro-4-methylphenyl carboxamide moiety. Critical reagents include sulfur for cyclization, sulfonyl chlorides for sulfamoylation, and coupling agents like EDC/HOBt for amide bond formation. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are essential to minimize side products .
Q. 1.2. What analytical techniques are used to confirm the compound’s structural integrity?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions on the thiophene ring and phenyl groups. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). X-ray crystallography, if feasible, provides absolute stereochemical confirmation .
Q. 1.3. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer: Begin with in vitro assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
Dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., triplicate repeats with ANOVA) are critical .
Advanced Research Questions
Q. 2.1. How can researchers optimize reaction yields during sulfamoylation without generating impurities?
Answer: Use a design of experiments (DoE) approach:
- Variables : Temperature (40–80°C), stoichiometry (1.1–1.5 eq sulfamoyl chloride), solvent polarity (DMF vs. THF).
- Monitoring : TLC or HPLC at intermediate steps to detect byproducts like over-sulfonated derivatives.
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound. Post-reaction quenching with ice-water minimizes degradation .
Q. 2.2. How to resolve contradictory bioactivity data across different cell lines or assays?
Answer:
- Assay Validation : Confirm compound stability in assay buffers (e.g., pH 7.4, 37°C) via LC-MS.
- Off-target effects : Perform counter-screens against unrelated targets (e.g., cytochrome P450 enzymes).
- Metabolic interference : Test in presence of liver microsomes to rule out metabolite-driven activity.
- Statistical rigor : Use Bland-Altman plots to assess inter-assay variability .
Q. 2.3. What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to homology-built protein structures (e.g., EGFR kinase domain).
- QSAR modeling : Train models on thiophene-carboxamide derivatives with known IC₅₀ values, using descriptors like logP, polar surface area, and H-bond donors.
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. 2.4. How to evaluate the compound’s stability under physiological conditions for in vivo studies?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h, monitor degradation via HPLC.
- Plasma stability : Incubate with mouse/human plasma (37°C, 1h), quantify parent compound via LC-MS/MS.
- Light/heat stability : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines), assess decomposition .
Methodological Considerations
3.1. Designing a robust structure-activity relationship (SAR) study for analogs:
- Scaffold modifications : Replace the 4-ethylphenyl group with halogenated or electron-withdrawing substituents.
- Control compounds : Include negative controls (e.g., des-sulfamoyl analogs) and positive controls (e.g., known kinase inhibitors).
- Data analysis : Use hierarchical clustering (e.g., Ward’s method) to group analogs by bioactivity profiles .
3.2. Addressing low solubility in aqueous assays:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
- Pro-drug approach : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
